molecular formula C18H14BrNO B3037407 (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone CAS No. 478031-45-7

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone

Cat. No.: B3037407
CAS No.: 478031-45-7
M. Wt: 340.2 g/mol
InChI Key: BNOQLCFIHCHQEO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is an organic compound that belongs to the class of methanones This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-bromobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrole derivative. The reaction mixture is stirred for about 2–3 hours, filtered, and the solid product is recrystallized from methanol to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both bromophenyl and methylphenyl groups attached to a pyrrole ring

Biological Activity

The compound (4-Bromophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone , also known by its chemical formula C18H14BrNOC_{18}H_{14}BrNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group and a pyrrole moiety, which are significant in influencing its biological activity. The molecular weight is approximately 340.21 g/mol, and it belongs to a class of compounds known for their diverse pharmacological profiles.

1. Antimicrobial Activity

Several studies have indicated that derivatives containing bromophenyl and pyrrole groups exhibit notable antimicrobial properties. For example, compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens, including resistant strains.

Compound Activity MIC (μg/mL) Target Pathogen
Compound AAntibacterial46.9Staphylococcus epidermidis
Compound BAntifungal7.8Candida albicans

2. Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies revealed that related compounds exert cytotoxic effects on several cancer cell lines, including Jurkat and HT29 cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (μM) Reference Drug
Jurkat<10Doxorubicin
HT29<15Cisplatin

3. Anticonvulsant Activity

Research indicates that certain derivatives of this compound may possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy treatment. SAR studies suggest that modifications in the phenyl ring enhance activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various bromophenyl derivatives, including this compound. The study found that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of pyrrole-based compounds, it was demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the bromine atom enhances electron-withdrawing properties, increasing reactivity.
  • The pyrrole ring contributes to the stability and interaction with biological targets.
  • Substituents on the phenyl rings can modulate potency and selectivity.

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQLCFIHCHQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187425
Record name (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478031-45-7
Record name (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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